1-Benzyl-3,4-dihydroisoquinoline hydrochloride is a chemical compound with significant relevance in organic chemistry and medicinal applications. It is classified as a derivative of isoquinoline, a heterocyclic aromatic compound known for its diverse biological activities. The molecular formula for 1-benzyl-3,4-dihydroisoquinoline hydrochloride is , and its molecular weight is approximately 243.73 g/mol .
This compound can be sourced from various chemical suppliers, including Sigma-Aldrich and CF Plus Chemicals, which offer it for research and industrial applications . The compound is also recorded in chemical databases such as PubChem and the European Chemicals Agency, providing detailed information on its structure and properties .
1-Benzyl-3,4-dihydroisoquinoline hydrochloride falls under the category of alkaloids, specifically isoquinoline alkaloids. These compounds are characterized by their complex ring structures and are often studied for their pharmacological properties.
The synthesis of 1-benzyl-3,4-dihydroisoquinoline hydrochloride typically involves the cyclization of an N-acyl derivative of β-phenylethylamine. This reaction is often facilitated by dehydrating agents such as phosphorus oxychloride (POCl₃), phosphorus pentoxide (P₂O₅), or zinc chloride (ZnCl₂) .
Technical Details:
The molecular structure of 1-benzyl-3,4-dihydroisoquinoline hydrochloride can be represented using various chemical notation systems:
These representations highlight the compound's complex ring structure and functional groups .
The compound's molecular weight is approximately 243.73 g/mol, and it has a CAS number of 52250-51-8. Its structural features include a benzyl group attached to a dihydroisoquinoline framework, which influences its reactivity and potential applications.
1-Benzyl-3,4-dihydroisoquinoline hydrochloride can participate in various chemical reactions:
Technical Details:
These reactions are significant in synthetic organic chemistry, facilitating the creation of more complex molecules from simpler precursors.
The mechanism of action for 1-benzyl-3,4-dihydroisoquinoline hydrochloride largely depends on its biological interactions:
Research indicates that compounds within this class may exhibit enzyme inhibition or receptor binding activities. For example, they have been studied for their potential effects on neurotransmitter systems and as inhibitors of specific enzymes involved in metabolic pathways .
Studies have shown that derivatives of dihydroisoquinolines can possess cytotoxic properties against certain cancer cell lines, indicating their potential role in therapeutic applications .
1-Benzyl-3,4-dihydroisoquinoline hydrochloride is typically presented as a crystalline solid with the following characteristics:
Key chemical properties include:
These properties make it suitable for various applications in synthetic chemistry and pharmaceutical research .
1-Benzyl-3,4-dihydroisoquinoline hydrochloride has several scientific uses:
The enantioselective hydrogenation of prochiral 1-benzyl-3,4-dihydroisoquinoline (1-benzyl-DHIQ) represents a cornerstone for synthesizing chiral 1-benzyl-1,2,3,4-tetrahydroisoquinolines (THIQs), which are pivotal intermediates in bioactive alkaloid synthesis. This transformation generates a stereogenic center at C1, a critical feature in natural products and pharmaceuticals. Key methodological advancements include:
Table 1: Performance of Chiral Catalysts in 1-Benzyl-DHIQ Hydrogenation
Substrate | Catalyst System | Solvent | ee (%) | Yield (%) |
---|---|---|---|---|
1-Benzyl-6-OMe-DHIQ | Ru-(S)-BINAP | MeOH | 86 | 90 |
1-Benzyl-DHIQ | NaBH₄/(S)-18d* | CH₂Cl₂ | 73 | 87 |
3,4-Dihydropapaverine | NaBH₄/(S)-triacyloxyborane | 1,1-Dichloroethane | 70 | 79 |
*18d = Chiral hydride from N-Cbz-L-proline [4].
Noyori’s transfer hydrogenation principles, utilizing Ru-TsDPEN catalysts and hydrogen donors (e.g., HCO₂H/NEt₃), enable efficient enantioselective reduction of 1-benzyl-DHIQs without high-pressure H₂. This approach is particularly valuable for acid-sensitive substrates:
Classical and modern routes to 1-benzyl-DHIQ rely on sequential benzylation and ring-closure strategies:
Protecting Group Strategies: Bromine substituents at C4 prevent regioisomer formation during cyclization of unsymmetrical substrates, later removed via hydrogenolysis [5].
Benzylation Protocols: Quaternization of 3,4-dihydroisoquinoline with benzyl bromide generates 1-benzyl-DHIQ salts, which are then alkylated at C1 using Grignard or organolithium reagents. This method accommodates aryl and alkyl substituents but requires harsh conditions (0°C to reflux) [1] [7].
Synthetic Route Example:
Solvent choice critically influences cyclization efficiency during DHIQ synthesis, impacting reaction kinetics, byproduct formation, and isolation:
Table 2: Solvent Effects on Ring-Closure Yields
Cyclization Method | Solvent | Temperature (°C) | Yield (%) |
---|---|---|---|
Bischler-Napieralski (POCl₃) | Toluene | 110 | 82 |
Bischler-Napieralski (POCl₃) | Acetonitrile | 80 | 92 |
Acid-catalyzed (HCl/EtOH) | Ethanol | 70 | 78 |
Deprotection-Cyclization | TFA/CH₂Cl₂ | 25 | 95 |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0